molecular formula C18H18N2O4 B3012706 (E)-甲基 7-(3-(呋喃-2-基)丙烯酰胺)-3,4-二氢异喹啉-2(1H)-羧酸酯 CAS No. 1448140-18-8

(E)-甲基 7-(3-(呋喃-2-基)丙烯酰胺)-3,4-二氢异喹啉-2(1H)-羧酸酯

货号: B3012706
CAS 编号: 1448140-18-8
分子量: 326.352
InChI 键: LUOAOSZKIVSSAS-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and other characteristics that can influence how the compound behaves under different conditions .

科学研究应用

治疗剂特性

(E)-甲基 7-(3-(呋喃-2-基)丙烯酰胺)-3,4-二氢异喹啉-2(1H)-羧酸酯等化合物,如某些呋喃-2-甲酰胺衍生物,已知具有强大的治疗特性。它们已被确定为具有抗癌、抗菌、抗真菌、抗炎和免疫调节特性 (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022)

抗癌特性

研究表明,某些二氢异喹啉衍生物已对其抗癌活性进行了评估。例如,研究表明对乳腺癌细胞系具有显着的抗癌活性,表明这些化合物在癌症治疗中具有潜在的治疗用途 (Gaber 等人,2021)

抗炎和抗菌特性

合成的呋喃-2(3H)-酮,与感兴趣的化学结构有关,已针对抗炎和抗菌活性进行了测试。与标准治疗相比,这些化合物对常见细菌菌株表现出显着的活性,并且在溃疡性方面表现出较低的毒性,表明它们具有作为更安全治疗剂的潜力 (Alam 等人,2011)

前列腺癌治疗

与所讨论化合物在结构上相似的喹啉基丙烯酸酯衍生物已显示出治疗前列腺癌的潜力。这些化合物在体外和体内研究中降低了前列腺癌细胞的活力、粘附、迁移和侵袭,表明它们作为针对人类前列腺癌的多靶点剂的功效 (Rodrigues 等人,2012)

中枢神经系统效应

某些呋喃-3-基衍生物,在结构上与所讨论的化合物相关,已对其对中枢神经系统的影响进行了研究。这些衍生物表现出很强的抗伤害感受特性,表明其在疼痛管理中的潜在用途 (Siwek 等人,2008)

作用机制

Target of Action

The primary targets of this compound are the α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and Ca V 2.2 channels . These receptors and channels play a crucial role in various physiological processes, including pain perception and neurotransmission .

Mode of Action

The compound interacts with its targets by acting as a positive allosteric modulator . It potentiates the activity of α7 nAChRs with higher potency than that for hCa V 2.2 channel inhibition . This potentiation is likely the predominant molecular mechanism underlying the observed anti-nociceptive pain activity of these compounds .

Biochemical Pathways

The compound affects the neuropathic pain pathway . By potentiating the α7 nAChRs, it can decrease neuropathic pain in animal models . The compound also inhibits the biosynthesis of ergosterol , a key component of the fungal cell membrane, in yeast .

Pharmacokinetics

The compound’s ability to potentiate α7 nachrs and inhibit ergosterol biosynthesis suggests that it can effectively reach its targets in the nervous system and yeast cells .

Result of Action

The compound’s action results in decreased neuropathic pain in animal models . This is likely due to the potentiation of α7 nAChRs, which are involved in pain perception . Additionally, the compound inhibits the biosynthesis of ergosterol in yeast, which could potentially lead to antifungal effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other compounds, such as fluconazole, can have a synergistic effect, enhancing the compound’s antifungal activity

安全和危害

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

属性

IUPAC Name

methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOAOSZKIVSSAS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。